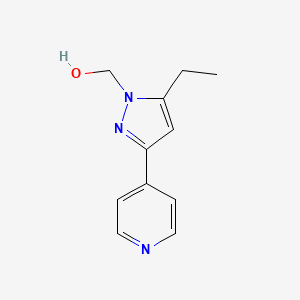

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol

Description

Properties

IUPAC Name |

(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-10-7-11(13-14(10)8-15)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPCMEREXFXTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CO)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with an ethyl group at the 5-position and a pyridine ring at the 3-position, along with a hydroxymethyl group attached to the nitrogen atom of the pyrazole ring. Its unique structure suggests diverse chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory

- Anti-cancer

- Antimicrobial

These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of pyrazole derivatives. This compound has shown significant anti-proliferative effects against several cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The IC50 values for some derivatives were reported below 25 μM, indicating potent activity.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | < 25 |

| Compound B | MCF7 | < 25 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it may inhibit key inflammatory pathways, which could lead to its use as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This activity is essential for developing new antibiotics in response to rising antibiotic resistance.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation.

- Receptor Interaction : It may bind to receptors influencing cellular signaling pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound. For instance:

- Study on Anti-Cancer Activity : A study demonstrated that pyrazole derivatives, including this compound, inhibited the growth of cancer cell lines with IC50 values indicating significant potency .

- Anti-inflammatory Research : Another investigation revealed that derivatives similar to this compound showed promising anti-inflammatory effects comparable to established drugs like diclofenac .

- Antimicrobial Evaluation : Research indicated that this compound exhibited activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Substituent Effects

- Lipophilicity: The ethyl group in the target compound enhances lipophilicity compared to polar analogs like 7a (), which contains amino and hydroxy groups.

- Hydrogen Bonding : The pyridinyl nitrogen and hydroxymethyl group may improve solubility and binding affinity relative to phenyl-substituted analogs ().

- Melting Points: The thiazole derivative () melts at 108–110°C, suggesting stronger intermolecular forces than non-polar analogs.

Data Table: Comparative Analysis of Pyrazole Derivatives

Preparation Methods

Cyclization to Form Pyrazole Ring

One common approach starts with the reaction of diethyl malonate derivatives with hydrazine under reflux to form 5-substituted pyrazole-3-carboxylates. This method is well-documented for preparing 5-alkyl pyrazoles, including ethyl-substituted analogs.

- Reagents: Diethyl malonate, hydrazine hydrate.

- Conditions: Reflux in suitable solvent (e.g., ethanol).

- Outcome: Formation of 5-ethyl-1H-pyrazole-3-carboxylate intermediate.

Conversion to Methanol Substituent on Pyrazole Nitrogen

The methanol substituent on the pyrazole nitrogen is typically introduced via reduction of ester intermediates to alcohols. Lithium aluminum hydride (LiAlH4) is a common reducing agent used to convert esters to primary alcohols.

- Reagents: LiAlH4.

- Conditions: Anhydrous conditions, low temperature.

- Outcome: (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol.

Representative Synthetic Route with Conditions and Yields

Notes on Reaction Optimization and Purification

Alkali metal alkoxides such as sodium ethoxide in ethanol are preferred bases for cyclization reactions due to their efficiency and mildness.

Organic solvents such as ethanol, methanol, or mixtures thereof are commonly used to maintain solubility and reaction homogeneity.

Purification typically involves aqueous workup, organic extraction, and crystallization or chromatography to isolate the pure product.

Temperature control is critical during halogenation and reduction steps to avoid side reactions and decomposition.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Typical Parameters |

|---|---|---|

| Diethyl malonate | Pyrazole ring precursor | Reflux in ethanol |

| Hydrazine hydrate | Cyclization agent | Reflux, 80-100 °C |

| N-Chlorosuccinimide (NCS) | Halogenation | Room temperature (~25 °C) |

| Pyridin-4-yl nucleophile | Substitution at pyrazole 3-position | Room temperature |

| Lithium aluminum hydride (LiAlH4) | Reduction of ester to alcohol | 0-25 °C, anhydrous conditions |

| Sodium ethoxide in ethanol | Base for cyclization | 25-80 °C |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, analogous compounds (e.g., 5-methyl-1-phenylpyrazole derivatives) are synthesized via condensation of substituted pyrazolones with aldehydes or ketones under reflux in ethanol, followed by functionalization with methanol groups . Optimization includes controlling temperature, solvent polarity, and catalyst use (e.g., KOH in ethanol) to enhance yield and purity .

- Key Techniques : Reaction progress is monitored via TLC, and intermediates are purified using recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Characterization relies on NMR (¹H/¹³C) to verify substituent positions, FT-IR for functional group analysis (e.g., O–H stretch at ~3200 cm⁻¹ for methanol), and mass spectrometry for molecular weight confirmation . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the critical physicochemical properties influencing this compound’s reactivity in biological systems?

- Methodology : LogP values (calculated via HPLC) predict lipophilicity, while pKa determinations (potentiometric titration) assess ionization states. The pyridinyl group enhances solubility in polar solvents, whereas the ethyl group may increase membrane permeability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or IR peaks) be resolved during structural elucidation?

- Methodology : Cross-validation with 2D NMR techniques (e.g., HSQC, HMBC) clarifies connectivity in ambiguous cases. For example, pyrazole ring protons exhibit distinct coupling patterns (J = 2–3 Hz) in ¹H NMR, while deuterium exchange experiments confirm labile O–H groups . Computational modeling (DFT) may reconcile unexpected IR vibrations or chemical shifts .

Q. What strategies are effective in optimizing regioselectivity during pyrazole functionalization (e.g., avoiding byproducts at N1 vs. C3 positions)?

- Methodology : Steric and electronic factors dominate regioselectivity. Bulky substituents (e.g., phenyl at N1) direct electrophilic attacks to C5. Solvent effects (e.g., DMF vs. ethanol) and catalysts (e.g., Lewis acids) further modulate reactivity. Kinetic studies (in situ IR monitoring) identify optimal reaction windows .

Q. How do structural modifications (e.g., ethyl vs. methyl or pyridinyl vs. phenyl) impact biological activity in related pyrazole derivatives?

- Methodology : Comparative SAR studies reveal that ethyl groups enhance metabolic stability over methyl analogs, while pyridinyl substituents improve target binding (e.g., kinase inhibition) via π-stacking interactions. In vitro assays (e.g., enzyme inhibition IC₅₀) quantify these effects .

Q. What experimental designs address batch-to-batch variability in biological activity assays for this compound?

- Methodology : Rigorous quality control (HPLC purity >95%) and standardized assay conditions (e.g., fixed DMSO concentration, cell passage number) minimize variability. Replicate testing (n ≥ 3) and positive controls (e.g., reference inhibitors) ensure reproducibility .

Methodological Notes

- Spectral Discrepancies : Always compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) .

- Synthesis Scalability : Pilot-scale reactions (e.g., under microwave irradiation) reduce reaction times and improve yields for gram-scale production .

- Biological Assays : Use orthogonal assays (e.g., SPR and cellular uptake studies) to confirm mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.